molecular formula C10H11N3O2S B11787738 5-(4-methylbenzenesulfonyl)-2H-pyrazol-3-amine

5-(4-methylbenzenesulfonyl)-2H-pyrazol-3-amine

Cat. No.: B11787738
M. Wt: 237.28 g/mol
InChI Key: MJUPTMWDQAQKRR-UHFFFAOYSA-N
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Description

5-p-Tolyl-2H-pyrazol-3-ylamine: is a heterocyclic compound with the molecular formula C10H11N3 . It is characterized by a pyrazole ring substituted with a p-tolyl group at the 5-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-p-Tolyl-2H-pyrazol-3-ylamine typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization with terminal alkynes . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 5-p-Tolyl-2H-pyrazol-3-ylamine may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 5-p-Tolyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Chemistry: In chemistry, 5-p-Tolyl-2H-pyrazol-3-ylamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in biological studies, particularly in the development of antileishmanial and antimalarial agents. Its derivatives have been evaluated for their efficacy against Leishmania and Plasmodium species, demonstrating significant activity .

Industry: In the industrial sector, 5-p-Tolyl-2H-pyrazol-3-ylamine is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of 5-p-Tolyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with cellular pathways critical for the survival of pathogens. For instance, its antileishmanial activity is attributed to the inhibition of enzymes involved in the biosynthesis of essential biomolecules .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-p-Tolyl-2H-pyrazol-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the p-tolyl group at the 5-position and the amine group at the 3-position enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H11N3O2S/c1-7-2-4-8(5-3-7)16(14,15)10-6-9(11)12-13-10/h2-6H,1H3,(H3,11,12,13)

InChI Key

MJUPTMWDQAQKRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=NN2)N

Origin of Product

United States

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